3-[(7-Chloroquinolin-4-yl)amino]benzoic acid
Overview
Description
3-[(7-Chloroquinolin-4-yl)amino]benzoic acid is a chemical compound that features a quinoline ring system substituted with a chloro group at the 7th position and an amino group at the 4th position, which is further connected to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-Chloroquinolin-4-yl)amino]benzoic acid typically involves the following steps:
Formation of 7-chloroquinoline: This can be achieved through various methods such as the Skraup, Doebner von Miller, and Combes procedures.
Amination: The 7-chloroquinoline is then aminated at the 4th position using reagents like o-phenylenediamine.
Coupling with Benzoic Acid: The resulting 4-amino-7-chloroquinoline is then coupled with benzoic acid derivatives under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(7-Chloroquinolin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-[(7-Chloroquinolin-4-yl)amino]benzoic acid has several scientific research applications:
Antimalarial: This compound and its derivatives have shown potential as antimalarial agents by inhibiting heme crystallization in Plasmodium species.
Antibacterial: It has been investigated for its antibacterial properties, particularly against Mycobacterium tuberculosis.
Chemical Biology: It is used in the study of DNA gyrase inhibitors and other molecular targets.
Mechanism of Action
The mechanism of action of 3-[(7-Chloroquinolin-4-yl)amino]benzoic acid involves:
Inhibition of Heme Crystallization: In antimalarial applications, it prevents the detoxification of heme, leading to the accumulation of toxic heme in the parasite.
DNA Gyrase Inhibition: In antibacterial applications, it inhibits DNA gyrase, an enzyme essential for DNA replication in bacteria.
Induction of Apoptosis: In anticancer applications, it induces apoptosis in cancer cells through various pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities.
Quinoline Derivatives: Various other quinoline derivatives with similar biological activities.
Uniqueness
3-[(7-Chloroquinolin-4-yl)amino]benzoic acid is unique due to its combined structural features of quinoline and benzoic acid, which confer distinct biological activities and potential for diverse applications in medicinal chemistry .
Properties
IUPAC Name |
3-[(7-chloroquinolin-4-yl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-4-5-13-14(6-7-18-15(13)9-11)19-12-3-1-2-10(8-12)16(20)21/h1-9H,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWDOBWQKRUBJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258725 | |
Record name | 3-[(7-Chloro-4-quinolinyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50534-30-0 | |
Record name | 3-[(7-Chloro-4-quinolinyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50534-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(7-Chloro-4-quinolinyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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